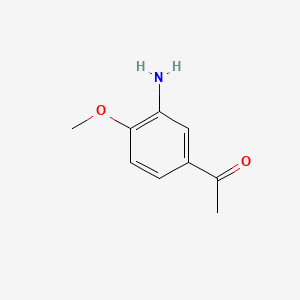

2-Methoxy-5-acetylaniline

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxy-5-acetylaniline often involves multistep chemical reactions, starting from basic aromatic compounds or anilines, and introducing functional groups through various chemical reactions. For instance, the synthesis of related compounds can involve improved routes that offer advantages over traditional methods, such as higher yields or more straightforward reaction conditions. Key intermediates, such as ethynylanilines, are obtained through multiple steps, and their reaction with other compounds under specific conditions can lead to the desired product (Wang et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's geometric configuration, bond lengths, angles, and the overall 3D arrangement of atoms, which are crucial for understanding its reactivity and properties. For example, structural characterizations reveal how functional groups are oriented and interact with each other, which can significantly influence the compound's chemical behavior (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical properties of this compound are influenced by its functional groups. The acetyl group, for instance, can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic acyl substitution, affecting the compound's reactivity. Similarly, the methoxy group can influence the electron density on the phenyl ring, affecting its reactivity towards electrophilic aromatic substitution reactions. Studies on related compounds highlight the complex interplay between different functional groups and how they affect the molecule's overall reactivity and stability (Wang, 2011).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, can be significantly influenced by its molecular structure. The presence of polar functional groups like acetyl and methoxy can affect its solubility in various solvents, which is essential for its application in chemical syntheses and industrial processes. The crystal structure, determined by X-ray diffraction, provides valuable information on the solid-state arrangement, which is crucial for understanding the material's macroscopic properties (Andrews et al., 1972).

Scientific Research Applications

Synthesis of Carbazomycin B : 2-Methoxy-5-acetylaniline is involved in the synthesis of carbazomycin B. The process includes iodination, acetylation, reduction, and several other chemical reactions, leading to the formation of carbazomycin B, which is a significant compound in medicinal chemistry (Crich & Rumthao, 2004).

Maillard Reaction Products : This compound plays a role in the Maillard reaction, a chemical process used in food chemistry. Specifically, it is involved in the formation of colored compounds when hexoses react with amino acids, demonstrating its significance in understanding food flavor and color development (Hofmann, 1998).

Catalytic Reduction : this compound is used in a method for the selective reduction of nitro to amino groups. This process, catalyzed by metallic copper nanoparticles, highlights its potential in organic synthesis and chemical engineering applications (Feng et al., 2015).

Intramolecular Hydrogen Bonding : Research on this compound derivatives has contributed to understanding steric hindrance effects on hydrogen bonding in ortho-substituted acetanilides, which is crucial in the field of molecular chemistry (Andrews, Poynton, & Rae, 1972).

Medicinal Chemistry : It has been involved in the synthesis of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating its utility in the development of new pharmaceutical compounds (Luo et al., 2005).

Safety and Hazards

2-Methoxy-5-acetylaniline is considered hazardous. It is harmful if swallowed and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name |

1-(3-amino-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUQWUYHWFRXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283460 | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6318-64-5 | |

| Record name | 1-(3-Amino-4-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-AMINO-4-METHOXYPHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRA6YV76T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)